molecular formula C10H9NO2 B1387635 Methyl indolizine-7-carboxylate CAS No. 887602-89-3

Methyl indolizine-7-carboxylate

Cat. No. B1387635
M. Wt: 175.18 g/mol
InChI Key: BVQIGDNWKHPLOE-UHFFFAOYSA-N
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Description

“Methyl indolizine-7-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids .


Synthesis Analysis

The synthesis of indolizines, including “Methyl indolizine-7-carboxylate”, has been achieved through various methodologies. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but newer strategies have also been developed . These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .


Molecular Structure Analysis

The molecular structure of “Methyl indolizine-7-carboxylate” contains a total of 23 bonds. There are 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), 1 Pyrrole, and 1 Pyridine .


Chemical Reactions Analysis

Indolizine is a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various methodologies, including radical-induced synthetic approaches . These approaches are advantageous due to their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .


Physical And Chemical Properties Analysis

“Methyl indolizine-7-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol and a flash point of 154.4±20.4 °C .

Scientific Research Applications

Synthesis and Structural Transformation

  • Methyl indolizine-7-carboxylate is involved in the synthesis of various organic compounds. For instance, the transformation of 4-oxoquinolizine-3-diazonium tetrafluoroborates into alkyl indolizine-3-carboxylates represents an example of a Wolff rearrangement in the fused cyclic α-diazoamide series (Rečnik, Svete, & Stanovnik, 2001).

Larvicidal Properties

  • Indolizine derivatives, such as ethyl 3-substituted-7-methylindolizine-1-carboxylates, demonstrate larvicidal activity against Anopheles arabiensis. This underscores the role of the indolizine pharmacophore in influencing larvicidal activity (Chandrashekharappa et al., 2018).

Spectral Properties

  • Methyl indolizine-7-carboxylate and its derivatives have been studied for their spectral properties, which are crucial for applications in chemistry and material science (Chudík, Marchalin, & Havrilová, 1998).

Methodologies in Organic Synthesis

  • Innovative methodologies using indolizines, such as the methylenecyclopropane ring formation/opening cascade, have been developed for the synthesis of polysubstituted indolizines, showcasing the versatility of indolizine derivatives in organic synthesis (Zhu et al., 2017).

Photouncaging of Functional Molecules

  • Indolizine derivatives have been utilized in the photouncaging of alcohols and carboxylic acids. This approach, which involves red light-induced photooxidation, has significant potential in releasing functional molecules, including bioactive compounds (Watanabe et al., 2020).

Medicinal Chemistry Applications

  • Indolizine-1-carboxylate derivatives have been synthesized and evaluated for various medicinal applications, including anti-tubercular potency and antioxidant properties. These studies highlight the potential of indolizine derivatives in drug discovery (Uppar et al., 2020).

Safety And Hazards

“Methyl indolizine-7-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl indolizine-7-carboxylate” and other indolizines involve further exploration of their synthesis and potential applications. Pd-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals . This could be a promising area for future research.

properties

IUPAC Name

methyl indolizine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQIGDNWKHPLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659443
Record name Methyl indolizine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl indolizine-7-carboxylate

CAS RN

887602-89-3
Record name Methyl indolizine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Virieux, AF Guillouzic, HJ Cristau - Tetrahedron, 2006 - Elsevier
Triphenylphosphine was used as nucleophilic catalyst for umpolung addition of azoles to electron-deficient allenes. This strategy offers a simple and efficient method for functional …
Number of citations: 86 www.sciencedirect.com

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